
3-bromo-5-(3-methoxyprop-1-ynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine: is an organic compound with the molecular formula C9H8BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 3-methoxyprop-1-ynyl group at the fifth position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-iodopyridine.
Sonogashira Coupling Reaction: The 3-bromo-5-iodopyridine undergoes a Sonogashira coupling reaction with 3-methoxyprop-1-yne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures (around 60-80°C).
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors may be used to enhance the reaction rate and product purity.
化学反応の分析
Types of Reactions: 3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include pyridine N-oxides or dehalogenated pyridines.
科学的研究の応用
Chemistry: 3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
作用機序
The mechanism of action of 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its pyridine ring and functional groups. The bromine atom and the 3-methoxyprop-1-ynyl group can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and covalent bonding.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating their activity.
DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
3-Bromo-5-(prop-1-ynyl)pyridine: Similar structure but lacks the methoxy group.
5-Bromo-2-(3-methoxyprop-1-ynyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
3-Bromo-5-methoxypyridine: Similar structure but lacks the prop-1-ynyl group.
Uniqueness: 3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine is unique due to the presence of both the bromine atom and the 3-methoxyprop-1-ynyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
特性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
3-bromo-5-(3-methoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C9H8BrNO/c1-12-4-2-3-8-5-9(10)7-11-6-8/h5-7H,4H2,1H3 |
InChIキー |
MDQMCUDEOSGIOD-UHFFFAOYSA-N |
正規SMILES |
COCC#CC1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


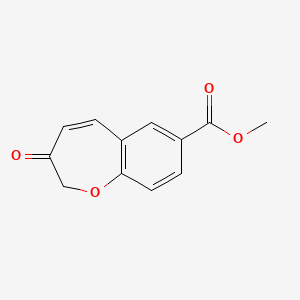
![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)
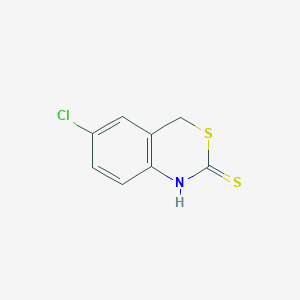
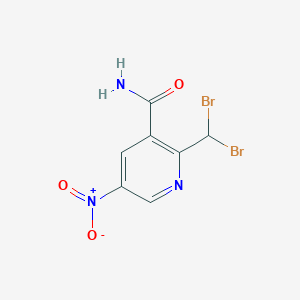
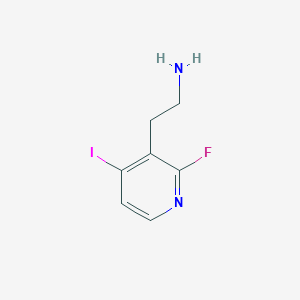
![6-Hydrazino-N-[4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B8636727.png)
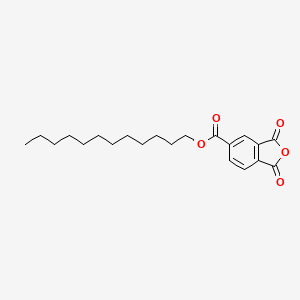


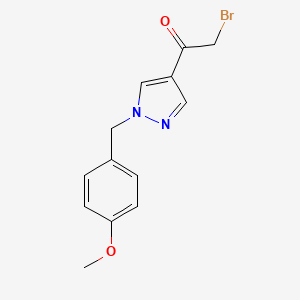
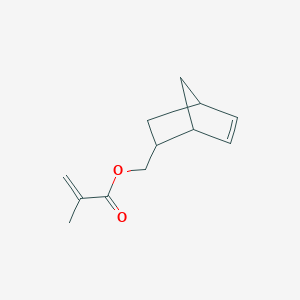
![Pyridin-3-yl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate](/img/structure/B8636771.png)
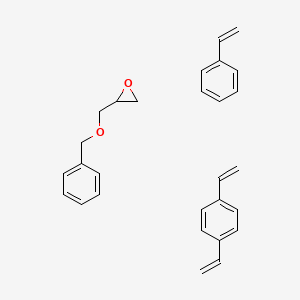
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8636786.png)
